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Compound of Interest

Compound Name: Cbr1-IN-7

Cat. No.: B12375641 Get Quote

An Objective Analysis of Cbr1-IN-7 and Other Key CBR1 Inhibitors for Researchers, Scientists,

and Drug Development Professionals

Carbonyl reductase 1 (CBR1) is a critical enzyme in human physiology, playing a significant

role in the metabolism of a wide array of endogenous and exogenous carbonyl-containing

compounds. Its broad substrate specificity makes it a key player in the detoxification of

xenobiotics and the metabolic activation of certain prodrugs. However, its activity is also

implicated in the development of chemoresistance and the cardiotoxicity of widely used

anthracycline chemotherapeutics like doxorubicin and daunorubicin. This has spurred the

development of CBR1 inhibitors as potential adjuvants in chemotherapy and as tools to probe

the enzyme's physiological functions. This guide provides a comparative analysis of various

CBR1 inhibitors, with a special focus on the commercially available, yet sparsely documented,

Cbr1-IN-7.

While "Cbr1-IN-7" is not a widely characterized inhibitor in peer-reviewed literature, it is

available from commercial suppliers. This guide aims to place its known properties in the

context of other well-studied CBR1 inhibitors, providing a valuable resource for researchers

considering its use or the development of novel CBR1-targeting compounds.

Quantitative Comparison of CBR1 Inhibitors
The inhibitory potency of various compounds against CBR1 is typically quantified by their half-

maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table

summarizes the available quantitative data for a selection of CBR1 inhibitors. It is crucial to
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note that these values can vary depending on the experimental conditions, particularly the

substrate used in the assay.
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Inhibitor Type IC50 (µM) Ki (µM)
Substrate
Used

Source

Cbr1-IN-7

(Compound

JV-2)

Small

Molecule
8 Not Reported Not Reported [1]

Hydroxy-PP-

Me

Small

Molecule
0.759 Not Reported Not Reported [1]

CBR1-IN-3

(compound

13h)

Iminochrome

ne derivative
0.034 Not Reported Not Reported [1]

CBR1-IN-4

(Compound

13p)

Iminochrome

ne derivative
0.09 Not Reported Not Reported [1]

CBR1-IN-5

(compound

13o)

Iminochrome

ne derivative
0.1 Not Reported Not Reported [1]

(8S)-Methyl

zearalenone

Zearalenone

analogue
0.21 Not Reported Not Reported [1]

ASP9521
Small

Molecule
44 Not Reported Menadione [2]

MonoHER Flavonoid

37 (for CBR1

I88), 59 (for

CBR1 V88)

45

(competitive)
Doxorubicin [3][4]

164 (for

CBR1 I88),

219 (for

CBR1 V88)

33

(uncompetitiv

e)

Daunorubicin,

Menadione
[3][4]

TriHER Flavonoid
Lower than

monoHER
Not Reported

Doxorubicin,

Daunorubicin
[3][4]

Quercetin Flavonoid
Lower than

monoHER
Not Reported

Doxorubicin,

Daunorubicin
[3][4]
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Xanthohumol

(XN)

Prenylated

Chalcone
11-20 Not Reported Daunorubicin [5]

Isoxanthohu

mol (IX)

Prenylflavono

id
11-20 Not Reported Daunorubicin [5]

8-

Prenylnaringe

nin (8-PN)

Prenylflavono

id
11-20 0.18

Daunorubicin,

2,3-

hexanedione

[5]

Luteolin Flavonoid
Potent

inhibitor
Not Reported Not Reported [6]

Apigenin Flavonoid
Potent

inhibitor
Not Reported Not Reported [6]

Curcumin Curcuminoid
Potent

inhibitor
Not Reported Not Reported [6]

Signaling Pathways and Experimental Workflows
To understand the context in which CBR1 inhibitors function and how their efficacy is

determined, the following diagrams illustrate the CBR1 signaling pathway and a typical

experimental workflow for assessing CBR1 inhibition.

Caption: CBR1 signaling pathway in the context of anthracycline metabolism.
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Preparation

Biochemical Assay

Data Analysis

Prepare Reagents:
- Recombinant CBR1

- NADPH
- Substrate (e.g., Menadione)

- Inhibitor Stock Solutions

Incubate CBR1, Substrate,
and varying concentrations of Inhibitor

Initiate reaction by adding NADPH

Monitor NADPH oxidation
(decrease in absorbance at 340 nm)

Plot % Inhibition vs. Inhibitor Concentration

Calculate IC50 value using
non-linear regression

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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